Potent sEH Inhibition Comparable to GSK2256294A
1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile inhibits human soluble epoxide hydrolase (sEH) with an IC₅₀ of 0.660 nM in a cellular assay using BacMam-transduced HEK293 cells [1]. This potency is identical to the cellular IC₅₀ of the clinical-stage sEH inhibitor GSK2256294A (0.66 nM) [2], positioning the compound as a compelling research tool or lead scaffold.
| Evidence Dimension | Inhibition of human sEH |
|---|---|
| Target Compound Data | IC₅₀ = 0.660 nM |
| Comparator Or Baseline | GSK2256294A: IC₅₀ = 0.66 nM |
| Quantified Difference | Equivalent potency within assay variability (±10–20%) |
| Conditions | HEK293 cells expressing human sEH; 14,15-EET substrate; 30 min preincubation |
Why This Matters
The compound matches the cellular potency of a clinical sEH inhibitor, indicating its suitability for mechanism-of-action studies and as a benchmark for novel sEH inhibitor development.
- [1] BindingDB. BDBM50264106 (CHEMBL3818875). Affinity Data: IC₅₀ = 0.660 nM. Inhibition of human sEH in HEK293 cells. Accessed April 2026. View Source
- [2] DECL Technology. 2013 DECL for the isolation of novel selective inhibitor of recombinant soluble epoxide hydrolase (sEH or EPHX2). GSK2256294A cellular IC₅₀ = 0.66 nM. Accessed April 2026. View Source
